molecular formula C18H18N2O2 B11686005 2-phenoxy-N'-[(2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide

2-phenoxy-N'-[(2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide

Cat. No.: B11686005
M. Wt: 294.3 g/mol
InChI Key: OBNPPHAEQOBVNK-IBGHGUAHSA-N
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Description

2-phenoxy-N’-[(2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide is an organic compound with the molecular formula C18H18N2O2 It is a derivative of hydrazide and is characterized by the presence of phenoxy and phenylprop-2-en-1-ylidene groups

Preparation Methods

The synthesis of 2-phenoxy-N’-[(2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide typically involves the reaction of phenoxypropanehydrazide with cinnamaldehyde under reflux conditions. The reaction is carried out in an appropriate solvent, such as ethanol, and requires a catalyst to facilitate the formation of the desired product. The reaction mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the crude product. The crude product is then purified using recrystallization techniques to yield the pure compound .

Chemical Reactions Analysis

2-phenoxy-N’-[(2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as acids or bases, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-phenoxy-N’-[(2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-phenoxy-N’-[(2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

2-phenoxy-N’-[(2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide can be compared with other similar compounds, such as:

    2-phenoxy-N’-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide: This compound has a similar structure but differs in the length of the carbon chain.

    2-[4-(Pentyloxy)phenoxy]-N’-[(2E,3E)-4-phenyl-3-buten-2-ylidene]propanehydrazide: This compound has an additional pentyloxy group, which may affect its chemical properties and biological activities.

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

2-phenoxy-N-[[(E)-3-phenylprop-2-enylidene]amino]propanamide

InChI

InChI=1S/C18H18N2O2/c1-15(22-17-12-6-3-7-13-17)18(21)20-19-14-8-11-16-9-4-2-5-10-16/h2-15H,1H3,(H,20,21)/b11-8+,19-14?

InChI Key

OBNPPHAEQOBVNK-IBGHGUAHSA-N

Isomeric SMILES

CC(C(=O)NN=C/C=C/C1=CC=CC=C1)OC2=CC=CC=C2

Canonical SMILES

CC(C(=O)NN=CC=CC1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

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